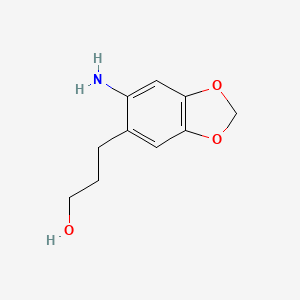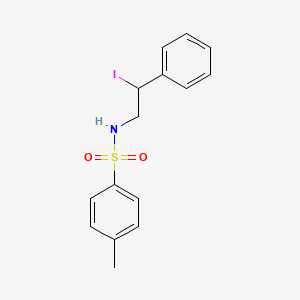
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H16INO2S It is characterized by the presence of an iodine atom attached to a phenylethyl group, which is further connected to a sulfonamide group on a methyl-substituted benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-iodo-2-phenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-iodo-2-phenylethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions and efficient mixing.
Purification Techniques: Utilizing industrial-scale purification techniques such as continuous chromatography and large-scale recrystallization.
化学反应分析
Types of Reactions
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation typically yields sulfonic acids or sulfoxides.
Reduction Products: Reduction leads to the formation of primary or secondary amines.
科学研究应用
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- N-(2-Bromo-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- N-(2-Chloro-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, enhancing its effectiveness in various applications.
属性
CAS 编号 |
142598-62-7 |
|---|---|
分子式 |
C15H16INO2S |
分子量 |
401.3 g/mol |
IUPAC 名称 |
N-(2-iodo-2-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16INO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-15(16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
InChI 键 |
WJGOKLQSZSUQKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
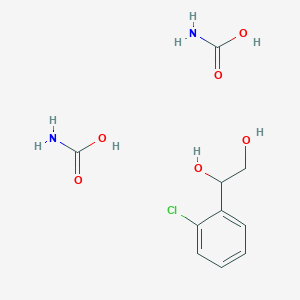
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
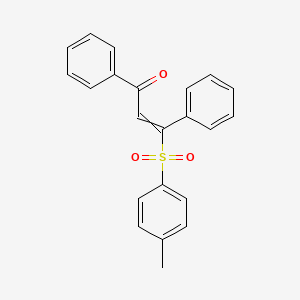
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
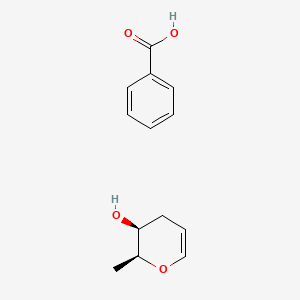

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
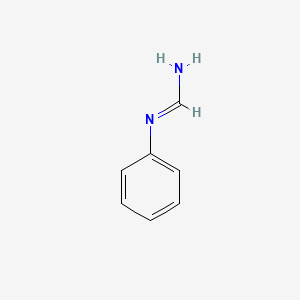
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
